molecular formula C44H77N7O19 B1219370 Glysperin C CAS No. 78213-54-4

Glysperin C

Cat. No.: B1219370
CAS No.: 78213-54-4
M. Wt: 1008.1 g/mol
InChI Key: RHNHFMNAFLYIKD-UHFFFAOYSA-N
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Description

Glysperin C is a bacterial-derived antibiotic belonging to the Glysperin complex, which includes Glysperin A, B, and C. These compounds are produced by Bacillus cereus strains and exhibit broad-spectrum activity against Gram-positive, Gram-negative, and aminoglycoside-resistant bacteria . Structurally, this compound is characterized by a polyamine backbone (e.g., spermidine derivatives), aromatic moieties (e.g., p-hydroxybenzoic acid), and glycosylation patterns. Its defining feature is the substitution of the exogenous sugar group (6-deoxy-D-xylo-hexopyranos-5-ulose) found in Glysperin A with D-glucose, which influences its physicochemical and biological properties .

Properties

CAS No.

78213-54-4

Molecular Formula

C44H77N7O19

Molecular Weight

1008.1 g/mol

IUPAC Name

4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-[4-(4-aminobutylamino)butylamino]propyl]benzamide

InChI

InChI=1S/C44H77N7O19/c1-21(46)39(61)51-29-31(56)28(47)22(2)63-41(29)68-36-26(19-53)66-42(33(58)32(36)57)70-38-30(55)25(18-52)65-44(35(38)60)69-37-27(20-54)67-43(34(37)59)64-24-10-8-23(9-11-24)40(62)50-17-7-16-49-15-6-5-14-48-13-4-3-12-45/h8-11,21-22,25-38,41-44,48-49,52-60H,3-7,12-20,45-47H2,1-2H3,(H,50,62)(H,51,61)

InChI Key

RHNHFMNAFLYIKD-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCNCCCCN)CO)CO)O)CO)NC(=O)C(C)N)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCNCCCCN)CO)CO)O)CO)NC(=O)C(C)N)O)N

Synonyms

glysperin C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the sequential addition of various functional groups. Common reagents used in these steps include amino acids, protecting groups, and coupling agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve the use of automated systems to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amide groups may produce primary or secondary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The amide groups can participate in peptide bond formation, affecting protein synthesis and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Glysperin C vs. Glysperin A and B

The Glysperin complex shares a core structure but differs in terminal polyamine groups and sugar moieties:

Property Glysperin A Glysperin B This compound
Terminal Polyamine C11-alkyltetramine Spermidine C11-alkyltetramine
Key Sugar Group 6-Deoxy-D-xylo-hexopyranos-5-ulose 6-Deoxy-D-xylo-hexopyranos-5-ulose D-glucose
Antimicrobial Activity Highest (reference standard) Moderate (50% of A) Low (25–50% of A)
Solubility High (alkaline water-soluble) High Moderate (due to glucose)

Glysperin A demonstrates 2–4 times higher antimicrobial activity than this compound, attributed to the unique 6-deoxy-D-xylo-hexopyranos-5-ulose group, which enhances target binding or membrane penetration . This compound’s D-glucose substitution reduces steric hindrance but may compromise stability under physiological conditions .

Comparison with LL-BM 123 Antibiotics

Glysperins share structural homology with glycosylated cinnamoyl spermidine antibiotics (e.g., LL-BM 123 beta, gamma 1, and gamma 2), which feature:

  • Common Elements : Polyamine backbones, aromatic cinnamoyl groups, and glycosylation.
  • Divergences: LL-BM 123 compounds lack the exogenous sugar group of Glysperin A and instead incorporate common hexoses like D-galactose. This results in narrower-spectrum activity, primarily against Gram-positive bacteria, whereas Glysperins target resistant strains more effectively .

Broader Context: Sorbistin, Sporaricin, and Bagougeramines

  • Sorbistins: Aminocyclitol antibiotics with D-ribose moieties; less potent against Gram-negative bacteria compared to Glysperins .
  • Bagougeramines : Polyamine-containing antibiotics with unsaturated fatty acid chains; exhibit weaker solubility and require adjuvant formulations for efficacy .

Mechanistic Implications of Structural Variations

  • Sugar Moieties: The 6-deoxy-D-xylo-hexopyranos-5-ulose in Glysperin A may facilitate interaction with bacterial membrane proteins (e.g., lipid II), while D-glucose in this compound could reduce affinity due to altered hydrogen bonding .
  • Polyamine Chains : Spermidine in Glysperin B enhances cationic properties, improving binding to anionic bacterial membranes but increasing toxicity risks .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of Glysperin C to improve yield and purity?

  • Methodological Answer : Begin with the core structure preparation (e.g., cyclohexane derivatives) and systematically introduce functional groups (amino, hydroxyl, amide) using regioselective reactions. Optimize each step by adjusting solvent polarity (e.g., DMF for amidation), temperature (20–80°C), and catalysts (e.g., Pd/C for reductions). Monitor intermediates via LC-MS and NMR to confirm structural integrity . Post-synthesis, employ recrystallization or column chromatography for purification. Validate purity using HPLC (>95%) and elemental analysis .

Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., amide protons at δ 6.5–8.5 ppm) and FT-IR for bond vibrations (e.g., C=O stretch at ~1650 cm⁻¹).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (1008.1 g/mol) and isotopic patterns .

Q. How should researchers design experiments to study this compound’s reactivity across its functional groups?

  • Methodological Answer : Prioritize controlled reaction environments (e.g., inert atmosphere for oxidation-sensitive groups). Test reactivity using:

  • Oxidation : Jones reagent for hydroxyl → ketone conversion.
  • Reduction : NaBH₄ or LiAlH₄ for amide → amine transformation.
  • Substitution : SN2 conditions (e.g., KOH/EtOH) for halogenated derivatives. Quantify outcomes via kinetic studies (e.g., rate constants) and thermodynamic profiling (ΔG calculations) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biochemical mechanisms be systematically resolved?

  • Methodological Answer : Apply triangulation:

  • Reproducibility Checks : Replicate experiments under identical conditions (pH, temperature, solvent).
  • Cross-Validation : Compare in vitro assays (e.g., enzyme inhibition) with computational docking (AutoDock Vina) to identify binding affinities.
  • Error Analysis : Quantify instrumental variability (e.g., HPLC retention time shifts) and biological variability (e.g., cell line responsiveness) using ANOVA or t-tests .

Q. What computational strategies best predict this compound’s interactions with biological targets?

  • Methodological Answer : Combine:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS for hydrogen bonding patterns).
  • Density Functional Theory (DFT) : Calculate charge distribution and orbital energies to predict reactive sites.
  • Machine Learning : Train models on existing SAR datasets to forecast toxicity or bioavailability .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy studies of this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (Cmax, AUC) and tissue distribution via LC-MS/MS.
  • Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites and assess their activity.
  • Dose-Response Alignment : Normalize in vitro IC₅₀ values to in vivo plasma concentrations .

Q. What are best practices for integrating this compound into multi-disciplinary studies (e.g., materials science vs. pharmacology)?

  • Methodological Answer :

  • Collaborative Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives.
  • Data Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for shared datasets.
  • Cross-Validation : Apply orthogonal techniques (e.g., TEM for nanostructure imaging and SPR for binding kinetics) .

Methodological Resources

  • Synthesis & Characterization : Follow RSC guidelines for experimental reproducibility and data reporting .
  • Data Analysis : Use tools like GraphPad Prism for statistical modeling and PyMOL for 3D visualization .
  • Ethical Compliance : Adopt IUPAC standards for chemical safety and waste management .

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